1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves multiple steps, including the formation of the biphenyl group and its subsequent attachment to the anthracene-9,10-dione core. Common synthetic routes may involve Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and anthracene-9,10-dione moieties can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with a simpler structure but similar biphenyl moiety.
Anthracene-9,10-dione: The core structure of the compound, known for its applications in dye chemistry.
2,6-di([1,1’-biphenyl]-4-yl)-4-(perfluorophenyl)hepta-1,6-diene-1,1,7,7-tetracarbonitrile: A novel organic fluorescent material with a similar biphenyl structure.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
62592-03-4 |
---|---|
Molecular Formula |
C26H17NO4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4/c27-24-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)14-20(28)22-23(24)26(30)19-9-5-4-8-18(19)25(22)29/h1-14,28H,27H2 |
InChI Key |
MUPFNTCMAXTLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.